molecular formula C9H12F2Si B3231950 Benzene, 1,3-difluoro-2-(trimethylsilyl)- CAS No. 133117-48-3

Benzene, 1,3-difluoro-2-(trimethylsilyl)-

Cat. No.: B3231950
CAS No.: 133117-48-3
M. Wt: 186.27 g/mol
InChI Key: SKXITAOLMMHTSA-UHFFFAOYSA-N
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Description

Benzene, 1,3-difluoro-2-(trimethylsilyl)- is an organosilicon compound with the molecular formula C9H12F2Si. This compound is characterized by the presence of two fluorine atoms and a trimethylsilyl group attached to a benzene ring. The incorporation of the trimethylsilyl group imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1,3-difluoro-2-(trimethylsilyl)- can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the reaction of benzene with 1,3-difluoro-2-(trimethylsilyl)chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of benzene, 1,3-difluoro-2-(trimethylsilyl)- often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield.

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and nitric acid (HNO3) are commonly used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products:

Mechanism of Action

The mechanism of action of benzene, 1,3-difluoro-2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Benzene, 1,3-difluoro-2-(trimethylsilyl)- can be compared with other similar compounds such as:

The uniqueness of benzene, 1,3-difluoro-2-(trimethylsilyl)- lies in the combination of fluorine atoms and the trimethylsilyl group, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(2,6-difluorophenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXITAOLMMHTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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